molecular formula C14H22O6 B1584678 Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 25133-97-5

Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B1584678
CAS No.: 25133-97-5
M. Wt: 286.32 g/mol
InChI Key: WRQSVSBTUKVOMY-UHFFFAOYSA-N
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Description

Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid is a complex polymer known for its versatile applications in various industries. This compound is characterized by its unique chemical structure, which combines the properties of its constituent monomers to create a material with distinct physical and chemical properties.

Preparation Methods

The synthesis of Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid typically involves free radical polymerization. This process can be initiated using peroxides or azo compounds as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius . Industrial production methods often involve bulk, solution, or emulsion polymerization techniques to achieve the desired polymer properties.

Chemical Reactions Analysis

This polymer undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer’s properties, although these are less common.

    Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The polymer exerts its effects through its unique molecular structure, which allows it to interact with various molecular targets. The pathways involved include the formation of stable films and coatings, which provide protective barriers in industrial applications. In biological systems, the polymer’s biocompatibility and controlled-release properties are crucial for its effectiveness in medical applications .

Comparison with Similar Compounds

Similar compounds include:

This compound’s uniqueness lies in its combination of monomers, which imparts specific properties that are advantageous for a variety of applications.

Biological Activity

Ethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are compounds of significant interest due to their diverse biological activities. This article explores their chemical properties, biological effects, and potential applications in various fields, including medicinal chemistry and agriculture.

  • Ethyl Prop-2-enoate :
    • Molecular Formula : C₅H₈O₂
    • Molecular Weight : 100.12 g/mol
    • Structure : Contains an alkene functional group that contributes to its reactivity in various chemical reactions.
  • Methyl 2-methylprop-2-enoate :
    • Molecular Formula : C₆H₁₀O₂
    • Molecular Weight : 114.15 g/mol
    • Structure : Similar to ethyl prop-2-enoate but with a methyl group that enhances its steric properties.
  • 2-Methylprop-2-enoic Acid (also known as Methacrylic Acid) :
    • Molecular Formula : C₄H₆O₂
    • Molecular Weight : 86.09 g/mol
    • Structure : Contains a carboxylic acid group which is crucial for its biological activity.

The biological activities of these compounds are primarily attributed to their ability to interact with various biological macromolecules, including proteins and nucleic acids. They can act as Michael acceptors, which are known to react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification.

  • Neurotoxic Effects :
    • Organophosphorus compounds similar to ethyl prop-2-enoate have been shown to inhibit acetylcholinesterase, leading to neurotoxic effects in pests and potentially in humans. This mechanism is critical for the development of pesticides.
  • Antimicrobial Properties :
    • Some derivatives exhibit antimicrobial activity, making them candidates for pharmaceutical applications. For instance, studies have indicated that compounds with similar structures can inhibit the growth of bacteria and fungi.
  • Toxicity Studies :
    • Research involving Tetrahymena pyriformis has demonstrated that these compounds can exhibit toxicity at certain concentrations, with EC50 values indicating the concentration required for 50% growth inhibition . Such studies are essential for understanding the environmental impact of these compounds.

Pesticide Development

A study focused on the synthesis of ethyl prop-2-enoate derivatives revealed their potential as effective pesticides. The derivatives were tested for their ability to inhibit insect acetylcholinesterase, showing promising results that could lead to the development of new pest control agents.

Medicinal Chemistry Applications

Research has explored the use of methacrylic acid derivatives in drug design. Molecular docking studies indicated that these compounds could bind effectively to specific protein targets involved in disease pathways, suggesting their potential as therapeutic agents .

Data Summary

Compound NameMolecular FormulaMolecular WeightBiological Activity
Ethyl Prop-2-enoateC₅H₈O₂100.12 g/molNeurotoxic effects; pesticide potential
Methyl 2-methylprop-2-enoateC₆H₁₀O₂114.15 g/molAntimicrobial properties
2-Methylprop-2-enoic AcidC₄H₆O₂86.09 g/molDrug design applications

Properties

IUPAC Name

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3(2)4(5)6/h1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQSVSBTUKVOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25133-97-5, 149341-90-2
Record name Ethyl acrylate-methacrylic acid-methyl methacrylate copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25133-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate, block
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

286.32 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Beads with a methacrylate odor; [Lucite MSDS]
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
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CAS No.

25133-97-5
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated, a mixture of monomers containing 250 g of ethylacrylate, 225 g of methylmethacrylate, 25 g of methacrylate acid was employed.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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